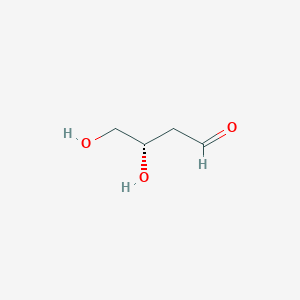

Butanal, 3,4-dihydroxy-, (S)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butanal, 3,4-dihydroxy-, (S)-: is an organic compound with the molecular formula C4H8O3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is an aldehyde with two hydroxyl groups attached to the third and fourth carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Aldol Condensation: One common method to synthesize Butanal, 3,4-dihydroxy-, (S)- is through aldol condensation. This involves the reaction of an aldehyde with a ketone or another aldehyde in the presence of a base, forming a β-hydroxy aldehyde or ketone.

Oxidation of Diols: Another method involves the selective oxidation of diols. For instance, the oxidation of 1,3-butanediol can yield Butanal, 3,4-dihydroxy-, (S)- under controlled conditions.

Industrial Production Methods: Industrial production often involves the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent, are optimized to ensure the highest purity and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Butanal, 3,4-dihydroxy-, (S)- can undergo oxidation to form carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halides, acids, and bases.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted aldehydes or ketones.

Scientific Research Applications

Chemistry: Butanal, 3,4-dihydroxy-, (S)- is used as an intermediate in organic synthesis. It serves as a building block for more complex molecules and is involved in various chemical reactions to produce pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is studied for its role in metabolic pathways. It is involved in the synthesis of certain biomolecules and can be used to study enzyme-catalyzed reactions.

Medicine: Butanal, 3,4-dihydroxy-, (S)- has potential applications in the development of new drugs. Its unique structure allows it to interact with biological targets in specific ways, making it a valuable compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.

Mechanism of Action

The mechanism by which Butanal, 3,4-dihydroxy-, (S)- exerts its effects depends on the specific reaction or application. In general, the hydroxyl groups and the aldehyde functional group play crucial roles in its reactivity. These groups can participate in hydrogen bonding, nucleophilic addition, and other chemical interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Butanal, 3-hydroxy-: This compound has a similar structure but with only one hydroxyl group.

Butanal, 2,3-dihydroxy-: This compound has hydroxyl groups on the second and third carbon atoms.

Uniqueness: Butanal, 3,4-dihydroxy-, (S)- is unique due to its specific arrangement of hydroxyl groups and its chiral nature. This configuration allows it to participate in specific reactions and interact with biological targets in ways that similar compounds cannot.

Biological Activity

Butanal, 3,4-dihydroxy-, (S)- is a chiral compound with significant biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields such as pharmaceuticals and biotechnology.

- Molecular Formula : C₄H₈O₃

- Molecular Weight : 104.1 g/mol

- CAS Number : 10909508

- Structure : The compound features two hydroxyl groups at the 3 and 4 positions of the butanal chain, contributing to its reactivity and biological interactions.

Biological Activities

-

Antioxidant Activity

- Butanal, 3,4-dihydroxy-, (S)- exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for preventing cellular damage and may have implications in aging and chronic diseases.

-

Antimicrobial Activity

- Studies have indicated that this compound demonstrates antimicrobial properties against a range of bacteria and fungi. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported between 10 to 20 mg/mL depending on the strain tested .

-

Anti-inflammatory Effects

- The compound has been linked to anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines. This suggests a role in managing conditions characterized by chronic inflammation.

-

Neuroprotective Properties

- Research indicates that Butanal, 3,4-dihydroxy-, (S)- may protect neuronal cells from apoptosis induced by oxidative stress. This property could be beneficial in neurodegenerative diseases like Alzheimer's.

The biological activities of Butanal, 3,4-dihydroxy-, (S)- can be attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : The hydroxyl groups in its structure allow it to donate electrons and neutralize free radicals.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic processes.

- Anti-inflammatory Pathway : It may inhibit the NF-kB signaling pathway, reducing the expression of inflammatory mediators.

Study on Antioxidant Activity

A study evaluated the antioxidant capacity of Butanal, 3,4-dihydroxy-, (S)- using DPPH radical scavenging assays. Results showed that the compound had an IC50 value of 45 µg/mL, indicating strong antioxidant potential compared to standard antioxidants like ascorbic acid .

Study on Antimicrobial Efficacy

In vitro testing revealed that Butanal, 3,4-dihydroxy-, (S)- exhibited zones of inhibition ranging from 12 mm to 20 mm against various bacterial strains at concentrations of 15 mg/mL . These results suggest its potential as a natural antimicrobial agent.

Data Table

Properties

CAS No. |

81893-52-9 |

|---|---|

Molecular Formula |

C4H8O3 |

Molecular Weight |

104.10 g/mol |

IUPAC Name |

(3S)-3,4-dihydroxybutanal |

InChI |

InChI=1S/C4H8O3/c5-2-1-4(7)3-6/h2,4,6-7H,1,3H2/t4-/m0/s1 |

InChI Key |

CQSYGAZTCJHVFE-BYPYZUCNSA-N |

Isomeric SMILES |

C(C=O)[C@@H](CO)O |

Canonical SMILES |

C(C=O)C(CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.